molecular formula C18H34O2 B1583048 gamma-Stearolactone CAS No. 502-26-1

gamma-Stearolactone

Cat. No. B1583048
Key on ui cas rn: 502-26-1
M. Wt: 282.5 g/mol
InChI Key: GYDWWIHJZSCRGV-UHFFFAOYSA-N
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Patent
US04371469

Procedure details

One hundred grams of 98% oleic acid were heated in an autoclave at 220° C. for 3 hours in the presence of 10 grams of clay (bentonite), 70 grams of isobutane and 200 grams of 1,2-dichloroethane. Maximum pressure reached was 700 p.s.i. The autoclave was cooled, the isobutane released, catalyst removed by filtration, and the 1,2-dichloroethane removed at a reduced pressure of about 0.05 mm. The crude product mixture was distilled to give 69 grams of distillate and 31 grams of polymerized acids. The monomeric distillate was fractionated by urea adduction to give 53 grams of branched chain fatty acids, 8 grams of straight chain fatty acids and 8 grams of γ-stearolactone. GLC of the straight chain fraction showed it to be mostly saturated. The branched chain acids were C18 by GLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].CC(C)C.NC(N)=O>ClCCCl>[C:1]1(=[O:20])[O:19][CH:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Quantity
70 g
Type
reactant
Smiles
CC(C)C
Name
Quantity
200 g
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
CUSTOM
Type
CUSTOM
Details
catalyst removed by filtration
CUSTOM
Type
CUSTOM
Details
the 1,2-dichloroethane removed at a reduced pressure of about 0.05 mm
DISTILLATION
Type
DISTILLATION
Details
The crude product mixture was distilled
CUSTOM
Type
CUSTOM
Details
to give 69 grams of distillate and 31 grams of polymerized acids

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
C1(CCC(CCCCCCCCCCCCCC)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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